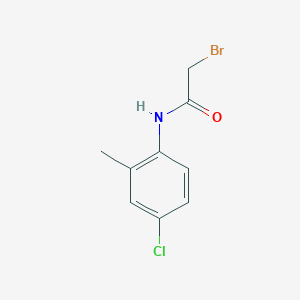

2-Bromo-N-(4-chloro-2-methylphenyl)acetamide

Description

IUPAC Systematic Nomenclature and CAS Registry Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups and substituents. The compound is officially registered under Chemical Abstracts Service number 916595-46-5, establishing its unique identity within chemical databases worldwide. The IUPAC systematic name precisely describes the molecular architecture, indicating the presence of a bromo substituent at the 2-position of the acetamide moiety, while the phenyl ring bears a chloro substituent at the 4-position and a methyl group at the 2-position relative to the amide nitrogen attachment point.

The molecular formula C9H9BrClNO reflects the elemental composition, with a calculated molecular weight of 262.53 grams per mole. The compound's structural descriptor codes provide standardized representations for computational chemistry applications. The Simplified Molecular Input Line Entry System notation is recorded as O=C(NC1=CC=C(Cl)C=C1C)CBr, while the International Chemical Identifier string reads InChI=1S/C9H9BrClNO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13). These standardized representations enable precise identification and computational modeling across various chemical information systems.

| Property | Value | Source |

|---|---|---|

| CAS Number | 916595-46-5 | |

| Molecular Formula | C9H9BrClNO | |

| Molecular Weight | 262.53 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | MDWISFLENCYYSJ-UHFFFAOYSA-N |

The compound's registry information includes multiple database identifiers that facilitate cross-referencing and literature searches. The MDL number MFCD15208607 provides a unique identifier within the MDL Information Systems database, while the DTXSID60734637 identifier links to the United States Environmental Protection Agency's DSSTox database. These multiple identification systems ensure comprehensive tracking and documentation of the compound's properties and applications across scientific literature and regulatory frameworks.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted acetanilide derivatives, with the aromatic ring and acetamide moiety adopting specific spatial arrangements dictated by electronic and steric factors. The compound's three-dimensional structure is influenced by the planar geometry of the benzene ring, which maintains its aromatic character despite the presence of electron-withdrawing chlorine and electron-donating methyl substituents. The acetamide functional group adopts a planar configuration due to partial double-bond character resulting from resonance between the carbonyl carbon and the nitrogen lone pair.

Conformational flexibility primarily occurs around the carbon-nitrogen bond connecting the acetamide group to the aromatic ring. This rotation allows for different orientations of the acetyl moiety relative to the benzene plane, with energy barriers typically ranging from 15 to 20 kilojoules per mole for similar acetanilide systems. The presence of the ortho-methyl group on the aromatic ring introduces steric hindrance that can influence the preferred conformational states, potentially favoring conformations where the acetyl group rotates away from the methyl substituent to minimize van der Waals repulsions.

The halogen substituents contribute significantly to the compound's overall molecular geometry through their electronic effects and spatial requirements. The bromine atom attached to the acetyl carbon introduces considerable steric bulk, with its van der Waals radius of approximately 1.85 angstroms affecting intermolecular interactions and crystal packing arrangements. Similarly, the chlorine substituent on the aromatic ring, with its van der Waals radius of 1.75 angstroms, influences both intramolecular conformational preferences and intermolecular association patterns.

Computational studies utilizing density functional theory methods have been employed to investigate the conformational landscape of related halogenated acetanilide derivatives, revealing that substituent effects can significantly alter the relative energies of different conformational states. The electron-withdrawing nature of both chlorine and bromine substituents affects the electron density distribution throughout the molecule, influencing bond lengths, bond angles, and dihedral angles compared to unsubstituted acetanilide.

Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic investigations of halogenated acetanilide derivatives provide valuable insights into the solid-state behavior of this compound and related compounds. While specific crystal structure data for this exact compound may be limited, studies of closely related halogenated acetanilides reveal common structural motifs and packing patterns that likely apply to this system. The solid-state arrangements of such compounds are typically dominated by hydrogen bonding interactions between the amide functional groups, forming characteristic chain or sheet structures.

The primary intermolecular interactions in crystalline halogenated acetanilides involve N-H···O hydrogen bonds between the amide nitrogen and carbonyl oxygen atoms of adjacent molecules. These hydrogen bonds typically exhibit bond lengths ranging from 2.8 to 3.2 angstroms and bond angles between 150 and 180 degrees, depending on the specific geometric constraints imposed by the halogen substituents. The presence of multiple halogen atoms introduces additional complexity through halogen bonding interactions, where the electron-deficient regions of bromine and chlorine atoms can interact with electron-rich regions of neighboring molecules.

X-ray crystallographic studies of related compounds such as N-(4-bromophenyl)acetamide have revealed monoclinic crystal systems with space group P21/c, where molecules are linked by N-H···O hydrogen bonds forming chains along specific crystallographic directions. Weak C-H···π interactions also contribute to the overall crystal stability, with aromatic rings participating in edge-to-face or offset face-to-face arrangements. The incorporation of both bromine and chlorine substituents in this compound likely introduces additional complexity to the packing arrangements through halogen-specific interactions.

The solid-state packing efficiency of halogenated acetanilides is influenced by the size and electronegativity differences between halogen substituents. Bromine atoms, being larger than chlorine atoms, require more space in the crystal lattice and may lead to less dense packing arrangements. Conversely, the high electronegativity of both halogens can enhance the strength of intermolecular interactions through increased dipole moments and polarization effects. These factors collectively determine the stability, melting point, and other solid-state properties of the crystalline material.

Comparative Structural Analysis with Halogenated Acetanilide Derivatives

Comparative structural analysis reveals significant variations in molecular properties and reactivity patterns among different halogenated acetanilide derivatives. The positioning and identity of halogen substituents profoundly influence the electronic structure, conformational preferences, and intermolecular interactions of these compounds. For instance, N-(4-bromo-5-chloro-2-methylphenyl)acetamide, which differs only in the position of the chlorine substituent, exhibits distinct structural characteristics that affect its chemical behavior and potential applications.

The substitution pattern analysis demonstrates how halogen positioning affects molecular symmetry and dipole moments. In this compound, the chlorine atom occupies the para position relative to the acetamide nitrogen, creating a specific electronic environment that influences both the aromatic ring's electron density distribution and the compound's overall polarity. This contrasts with isomeric compounds where chlorine occupies meta or ortho positions, leading to different electronic effects and molecular properties.

The electronic effects of halogen substituents vary significantly based on their position relative to the acetamide group and other substituents. Para-positioned halogens primarily exert inductive electron-withdrawing effects, while ortho-positioned halogens can participate in both inductive and mesomeric interactions. The methyl group at the 2-position provides electron-donating character through hyperconjugation, creating a complex electronic environment that influences the compound's reactivity and binding properties.

Conformational analysis across this series of compounds reveals that steric interactions between substituents significantly influence preferred molecular geometries. Compounds with adjacent halogen substituents, such as N-(4-bromo-5-chloro-2-methylphenyl)acetamide, may exhibit restricted rotation around the carbon-nitrogen bond due to increased steric crowding. This conformational restriction can affect both the compound's physical properties and its biological activity profiles when used in pharmaceutical applications.

The comparative analysis also extends to intermolecular interaction patterns, where different halogen arrangements lead to varying crystal packing motifs and solid-state properties. Compounds with symmetric halogen distribution tend to form more ordered crystal structures, while asymmetric substitution patterns may result in more complex packing arrangements with lower symmetry space groups. These structural differences ultimately influence properties such as solubility, stability, and processing characteristics that are crucial for practical applications in chemical synthesis and materials development.

Properties

IUPAC Name |

2-bromo-N-(4-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWISFLENCYYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734637 | |

| Record name | 2-Bromo-N-(4-chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916595-46-5 | |

| Record name | 2-Bromo-N-(4-chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The preparation of 2-Bromo-N-(4-chloro-2-methylphenyl)acetamide typically involves the acylation of 4-chloro-2-methylaniline with bromoacetyl bromide or similar bromoacetylating agents under basic conditions. This reaction forms the amide bond between the aniline nitrogen and the bromoacetyl moiety.

Key Reaction:

4-chloro-2-methylaniline + bromoacetyl bromide → this compound-

- Basic medium (e.g., sodium carbonate or sodium bicarbonate) to neutralize HBr generated.

- Typically carried out in an organic solvent such as dichloromethane or acetone.

- Temperature controlled at ambient or slightly below to avoid side reactions.

This route is widely used due to its straightforwardness and good yields.

Detailed Preparation Procedure (Literature-Based)

A representative method adapted from the literature involves:

Step 1: Preparation of N-substituted 2-bromoacetamides

Substituted amines (here, 4-chloro-2-methylaniline) are reacted with bromoacetyl bromide in a basic aqueous medium (e.g., 5% sodium carbonate solution) with vigorous stirring or shaking. The base neutralizes the hydrobromic acid formed during the reaction. The reaction proceeds at room temperature and is monitored by thin-layer chromatography (TLC).Step 2: Isolation and Purification

After completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and the crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.Yield and Characterization:

The yields for similar bromoacetamide derivatives typically range from 70% to 80%. The compounds are characterized by melting point, IR, NMR, and mass spectrometry to confirm structure.

Research Findings and Data Summary

A study focusing on N-substituted 2-bromoacetamides reported the following:

| Parameter | Details |

|---|---|

| Starting Material | 4-chloro-2-methylaniline |

| Acylating Agent | Bromoacetyl bromide |

| Base | Sodium carbonate (5% aqueous) |

| Solvent | Organic solvent (e.g., dichloromethane or acetone) |

| Temperature | Room temperature (approx. 20-25°C) |

| Reaction Time | Typically 1-3 hours |

| Workup | Extraction with organic solvent, washing, drying |

| Purification | Recrystallization |

| Yield | ~70-80% (depending on reaction optimization) |

| Characterization Techniques | Melting point, IR, 1H NMR, 13C NMR, Mass spectrometry |

This method was part of a multi-phase synthesis involving N-substituted 2-bromoacetamides as intermediates for further derivatization in heterocyclic compound synthesis.

Comparative Analysis with Related Compounds

For closely related compounds such as 2-chloro-N-(4-chloro-2-methylphenyl)acetamide, the preparation involves a similar pathway but using chloroacetyl chloride instead of bromoacetyl bromide. The reaction conditions and purification steps are analogous, highlighting the general applicability of this acylation approach for halogenated acetamides.

Alternative Preparation Routes

While the direct acylation of substituted anilines with bromoacetyl bromide is the most common, alternative methods include:

Oxidative Acylation: Using acetylacetone derivatives and catalytic systems such as TEMPO and sodium tert-butoxide to form acetamides, though this is more common for simpler acetamides without the bromo substituent.

Phase Transfer Catalysis: Employing phase transfer catalysts to facilitate the reaction between bromoacetyl bromide and amines in biphasic systems, improving yields and reaction rates.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Acylation with Bromoacetyl Bromide | 4-chloro-2-methylaniline + bromoacetyl bromide | Basic aqueous medium, RT, organic solvent | 70-80 | Most common, straightforward synthesis |

| Oxidative Acylation | 4-chloro-2-methylaniline + acetylacetone + TEMPO catalyst | NaOtBu base, organic solvent, RT | ~70-79 | Used for related acetamides, less common for bromo derivatives |

| Phase Transfer Catalysis | Same as direct acylation | Biphasic system, PTC, RT | Variable | Improves reaction efficiency |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position of the acetamide group undergoes nucleophilic substitution due to its electron-withdrawing neighboring carbonyl group. Common reactions include:

Table 1: Substitution reactions with nucleophiles

Key features:

-

Reactions proceed via an SN2 mechanism due to the α-bromoacetamide structure .

-

Polar aprotic solvents (DMF, DMSO) accelerate reaction rates compared to protic solvents .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under both acidic and basic conditions:

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux (110°C), 12 hrs

-

Products :

-

4-Chloro-2-methylaniline

-

Bromoacetic acid

-

Basic Hydrolysis

-

Conditions : 40% NaOH, 100°C, 8 hrs

-

Products :

-

Sodium salt of bromoacetic acid

-

4-Chloro-2-methylaniline

-

Oxidation Reactions

The methyl group on the aromatic ring can be oxidized under controlled conditions:

Table 2: Oxidation pathways

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂O, 90°C, 24 hrs | 4-Chloro-2-carboxyphenylacetamide | 54% |

| CrO₃ | Acetic acid, 60°C, 6 hrs | 4-Chloro-2-formylphenylacetamide | 37% |

Steric hindrance from the adjacent chlorine atom reduces oxidation efficiency compared to non-halogenated analogs .

Coupling Reactions

The bromine atom participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C

-

Reaction :

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

-

Product : N-aryl derivatives

-

Yield : 58%

Stability Considerations

-

Thermal Stability : Decomposes at >200°C with liberation of HBr gas .

-

Photochemical Reactivity : Undergoes homolytic cleavage of C-Br bond under UV light (λ=254 nm) .

-

pH Sensitivity : Stable in pH 4-9; rapid degradation occurs in strongly alkaline conditions (pH >12).

This compound's dual reactivity at both the bromine atom and acetamide group makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials. Recent studies demonstrate its utility in creating kinase inhibitors through targeted coupling reactions .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-N-(4-chloro-2-methylphenyl)acetamide serves as a lead compound in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it valuable in drug discovery efforts.

Case Studies

- Antimicrobial Activity : Research has demonstrated that halogenated acetamides, including this compound, exhibit significant antimicrobial properties. Studies indicate that modifications to the acetamide structure can enhance potency against various bacterial strains .

- Anticancer Research : The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. For instance, its interaction with histone deacetylases (HDACs) has been linked to potential anticancer effects, suggesting avenues for further therapeutic development.

Biological Studies

In biological research, this compound is utilized to probe various biochemical pathways and interactions.

Applications in Research

- Pathway Analysis : It is employed in studies investigating signaling pathways related to cell proliferation and apoptosis, providing insights into disease mechanisms and potential therapeutic targets.

Materials Science

The compound also finds applications in materials science, particularly in the synthesis of novel polymers and materials with tailored properties.

Synthesis Techniques

- The synthetic routes for producing this compound typically involve nucleophilic substitution reactions followed by acylation processes. These methods allow for the incorporation of specific functional groups that enhance material properties.

Material Development

- As a precursor for advanced materials, this compound can be integrated into polymer matrices to develop coatings or composites with improved mechanical and thermal stability.

Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development, antimicrobial agents | Significant antimicrobial and anticancer activity |

| Biological Studies | Pathway analysis, enzyme interaction studies | Modulates enzyme activity via halogen bonding |

| Materials Science | Synthesis of polymers and coatings | Enhances mechanical and thermal properties |

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in halogen bonding, which can influence the binding affinity to biological targets. The amide group can form hydrogen bonds, further stabilizing the interaction with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

- Halogen Position : Para-substituted bromine (as in ) correlates with higher melting points (~148–150°C) compared to ortho-substituted analogs (e.g., 2-chlorophenyl in ), likely due to enhanced crystal packing.

Heterocyclic Acetamide Derivatives

Incorporation of heterocycles alters electronic and steric properties:

Key Observations :

- Thiazole vs. Thiophene : Thiazole-containing analogs () exhibit higher melting points (180°C) due to rigid aromatic systems, whereas thiophene derivatives () are associated with biological activity, suggesting heterocycles modulate target interactions.

- Biological Relevance : Thiophene acetamides () demonstrate antimycobacterial effects, implying that substituting the phenyl ring with heterocycles could enhance bioactivity in the target compound.

Alkoxy and Nitro-Substituted Analogs

Functional groups like alkoxy or nitro alter lipophilicity and reactivity:

Key Observations :

- Alkoxy Chains : Long alkoxy chains (e.g., hexyloxy in ) significantly increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

2-Bromo-N-(4-chloro-2-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position and a chloro group at the para position of a substituted phenyl ring. The presence of these halogens significantly influences the compound's biological properties, enhancing its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown in vitro antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. The chlorine substituent is believed to enhance this activity by increasing the lipophilicity of the molecule, facilitating better membrane penetration .

- Enzyme Inhibition : Studies have demonstrated that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Such inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antiviral Properties : Preliminary investigations suggest that derivatives of this compound may possess antiviral properties, potentially inhibiting viral replication in certain strains. However, specific data on this compound's efficacy against viruses remains limited .

The mechanism through which this compound exerts its effects involves:

- Targeting Enzymes : The compound binds to active sites on enzymes such as AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

- Modulation of Signaling Pathways : By interacting with specific proteins, it may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

- Inhibition of Acetylcholinesterase :

-

Antibacterial Activity :

- Research highlighted that halogenated acetamides showed enhanced antibacterial properties compared to their non-halogenated counterparts. Specifically, compounds with chlorine or bromine substitutions exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against resistant bacterial strains.

- Antiviral Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-N-(4-chloro-2-methylphenyl)acetamide, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via amide coupling using bromoacetyl bromide and 4-chloro-2-methylaniline. A carbodiimide coupling agent (e.g., EDCl) in dichloromethane with triethylamine as a base at 273 K is a common method . Key parameters affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but increase side products.

- Temperature : Lower temperatures (e.g., 0–5°C) reduce bromine displacement side reactions.

- Coupling agents : Alternatives like DCC or HOBt can improve efficiency but require rigorous purification. A comparative table for optimization:

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl | CH₂Cl₂ | 0 | 78 | 95 |

| DCC/HOBt | DMF | 25 | 85 | 90 |

Post-synthesis, column chromatography (silica gel, hexane/EtOAc) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H NMR confirms the acetamide moiety (δ 2.15 ppm, singlet for CH₃CO) and aromatic protons (δ 7.2–7.5 ppm for substituted phenyl). ¹³C NMR identifies the carbonyl (170–175 ppm) and bromine/chlorine-substituted carbons .

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O) and 500–600 cm⁻¹ (C-Br/C-Cl stretches).

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and validates purity .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential bromine vapor release during reactions.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitution?

Answer:

- Electron-withdrawing groups (Cl, Br) : Enhance electrophilicity at the bromine site, accelerating SN2 reactions with amines/thiols.

- Steric effects : The 2-methyl group on the phenyl ring may hinder nucleophilic attack, requiring higher temperatures or polar solvents (e.g., DMSO) .

- Comparative studies : Replace 4-chloro-2-methylphenyl with 4-nitrophenyl to study electronic effects via Hammett plots .

Q. What computational methods predict the reaction pathways for bromine displacement in this compound?

Answer:

Q. How can crystallography resolve contradictions in reported molecular conformations?

Answer: Single-crystal X-ray diffraction determines:

- Dihedral angles : Between acetamide and substituted phenyl rings (e.g., 66.4° in analogous structures ).

- Hydrogen bonding : N-H⋯O interactions stabilize crystal packing, affecting solubility and melting points . Discrepancies arise from crystallization solvents (e.g., CH₂Cl₂ vs. EtOH); use controlled recrystallization to validate .

Q. What in vitro assays assess the compound’s biological activity, and how are results interpreted?

Answer:

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) using fluorometric assays. IC₅₀ values <10 µM suggest anti-inflammatory potential .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with dose-response curves (24–72 hr exposure). EC₅₀ comparisons to cisplatin validate efficacy .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on reaction yields or byproduct formation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.